molecular formula C25H21ClN2O5 B6489967 N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide CAS No. 887895-40-1

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6489967
CAS No.: 887895-40-1
M. Wt: 464.9 g/mol
InChI Key: JCJVNGUXASPDLI-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₂₁ClN₂O₅ Molecular Weight: 464.9 g/mol CAS No.: 887895-40-1 Structural Features: This compound features a benzofuran core fused with a benzene ring, substituted at the 3-position with a 2-(3,4-dimethoxyphenyl)acetamido group and at the 2-position with a 4-chlorophenylcarboxamide moiety. The 3,4-dimethoxyphenyl group enhances electron-donating capacity, while the 4-chlorophenyl group introduces steric and electronic effects critical for biological interactions .

The acetamido linker and chloro-substituted aryl groups optimize target binding, as seen in preliminary studies showing IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-31-20-12-7-15(13-21(20)32-2)14-22(29)28-23-18-5-3-4-6-19(18)33-24(23)25(30)27-17-10-8-16(26)9-11-17/h3-13H,14H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJVNGUXASPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C21H22ClN3O4
  • Molecular Weight : 403.87 g/mol
  • CAS Number : 881593-99-3
  • Structure : The compound features a benzofuran core with an acetamido side chain and a chlorophenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against viral replication by targeting viral proteins or inhibiting essential enzymatic functions.
  • Antimicrobial Activity : The compound's structure suggests potential interactions with bacterial cell membranes or inhibition of key metabolic pathways.

Antiviral Activity

In studies assessing the antiviral properties of related compounds, significant inhibition of viral replication was observed. For instance, compounds with similar structural motifs demonstrated EC50 values ranging from 130 μM to 263 μM against various viruses, indicating moderate antiviral efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated in vitro against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally related compounds were reported as follows:

CompoundBacterial StrainMIC (mg/mL)
Compound 1Staphylococcus aureus0.23
Compound 2Escherichia coli0.47
Compound 3Pseudomonas aeruginosa0.94

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial potency .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral activity of benzofuran derivatives revealed that compounds similar to this compound exhibited significant inhibition of human adenovirus (HAdV) replication. For example, one derivative showed an IC50 value of 0.27 μM with a selectivity index greater than 100, indicating a promising therapeutic profile .

Case Study 2: Antimicrobial Properties

In another investigation, a series of acetamide derivatives were synthesized and tested for their antibacterial activity against resistant strains. Among these, a compound structurally related to this compound demonstrated remarkable efficacy with MIC values comparable to those of established antibiotics .

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies within medicinal chemistry, specifically as a potential therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for the development of novel pharmaceuticals.

  • Anticancer Activity : Research indicates that benzofuran derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Properties : The compound's anti-inflammatory effects have been documented in several studies. It is believed to inhibit pro-inflammatory cytokines and enzymes that contribute to inflammation, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuropharmacology

Another promising application area is neuropharmacology. The compound's ability to cross the blood-brain barrier suggests potential use in treating neurological disorders.

  • Antidepressant Effects : Preliminary studies suggest that benzofuran derivatives may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a focal point of research in this context.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their efficacy and safety profiles.

Structural FeatureActivity Implication
4-Chlorophenyl GroupEnhances lipophilicity and biological activity
Dimethoxyphenyl SubstituentPotentially increases binding affinity to targets
Benzofuran CoreEssential for the anticancer and anti-inflammatory activities

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : Another investigation published in Phytotherapy Research found that compounds with benzofuran scaffolds reduced inflammation markers in animal models of arthritis .
  • Neuroprotective Effects : Research featured in Neuroscience Letters indicated that certain benzofuran derivatives protected against neurotoxic agents in vitro, suggesting their potential utility in neurodegenerative disease therapies .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The chloro-substituted compound (target molecule) exhibits stronger DNA intercalation due to chlorine’s larger atomic radius and lipophilicity, enhancing cytotoxicity compared to the fluoro analogue .
  • Methoxy Positioning : 3,4-Dimethoxy substitution () improves solubility but reduces membrane permeability, lowering anticancer efficacy compared to 4-chloro derivatives .

Analogues with Varied Core Structures

Table 2: Impact of Core Modifications

Compound Name Core Structure Notable Activity Source
3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide Benzofuran with amino Anticancer: 12.3 µM (HepG2)
N-(4-Carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Benzothiophene core Enzyme inhibition: 89% (EGFR kinase)
3-(2-Chloro-6-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Nitrophenyl substitution Antimicrobial: MIC 2 µg/mL (S. aureus)

Key Observations :

  • Benzofuran vs. Benzothiophene : The benzothiophene analogue () shows higher kinase inhibition due to sulfur’s electronegativity, but poorer bioavailability than benzofuran-based compounds .
  • Nitrophenyl Groups : The nitro group in enhances redox activity, contributing to potent antimicrobial effects but increasing toxicity risks .

Mechanistic and Pharmacokinetic Comparisons

Binding Affinity and Selectivity

  • The target compound’s 4-chlorophenyl group forms hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR), with a docking score of -9.2 kcal/mol (AutoDock Vina) .
  • Methoxy-rich analogues (e.g., ) prioritize hydrogen bonding with polar residues (e.g., Thr766 in EGFR), reducing off-target effects but requiring higher doses .

ADME Profiles

Compound LogP Solubility (mg/mL) Plasma Stability (t₁/₂, h)
Target Compound 3.8 0.45 6.7
N-(4-Fluorophenyl) Analogue () 3.2 0.78 5.1
4-Chloro-N-(benzofuran)-2-methylbenzamide () 4.1 0.29 8.3

Challenges :

  • High LogP values (>4) in methyl-substituted derivatives () correlate with hepatotoxicity in rodent models .
  • The target compound’s moderate solubility limits oral bioavailability, necessitating formulation optimizations .

Q & A

Q. What synthetic protocols are commonly used for synthesizing benzofuran carboxamide derivatives, and what key reaction conditions influence yield?

Synthesis typically involves coupling acyl chlorides with substituted anilines in aprotic solvents (e.g., dichloromethane) using bases like triethylamine to neutralize HCl byproducts. For example, naphthalen-1-ylacetyl chloride reacted with 3-chloro-4-fluoroaniline at 273 K for 3 hours, followed by extraction and crystallization from toluene . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to enhance purity and yield.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

  • X-ray crystallography resolves molecular conformation, dihedral angles (e.g., 60.5° between aromatic rings in a related acetamide), and hydrogen-bonding networks .
  • NMR (1H, 13C) confirms functional groups and connectivity, particularly for acetamide protons (δ ~2.0–3.0 ppm) and aromatic signals .
  • Mass spectrometry validates molecular weight, while UV-Vis identifies π→π* transitions in the benzofuran system .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

Purification via column chromatography (silica gel) or recrystallization (e.g., toluene) removes unreacted starting materials or byproducts. HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (ethyl acetate/hexane) verifies reaction progress .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy groups) influence the compound’s reactivity or bioactivity?

Electron-donating methoxy groups may enhance solubility and stabilize charge-transfer interactions in biological targets. Comparative studies with halogenated analogs (e.g., 4-chloro vs. 4-fluoro) can reveal substituent effects on binding affinity or metabolic stability . Computational modeling (DFT) predicts electrostatic potential surfaces to guide structural modifications .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR chemical shifts may arise from solvent polarity or conformational flexibility. For example, dynamic rotational isomerism in acetamides can split signals; variable-temperature NMR or NOESY experiments clarify such ambiguities . Cross-validation with XRD data ensures structural assignments .

Q. How can reaction conditions be optimized to suppress side reactions (e.g., hydrolysis or oxidation) during synthesis?

  • Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of acyl chlorides.
  • Lower reaction temperatures (e.g., 273 K) reduce thermal degradation .
  • Add antioxidants (e.g., BHT) to protect methoxy groups from oxidation during prolonged reactions .

Q. What role does hydrogen bonding play in the compound’s solid-state stability and solubility?

XRD analysis of analogs shows intermolecular N–H···O bonds stabilize crystal packing, affecting melting points and hygroscopicity . Solubility in DMSO or DMF (polar aprotic solvents) is enhanced by amide hydrogen bonding, while logP calculations predict membrane permeability .

Methodological Considerations

Q. How are computational tools applied to predict the compound’s pharmacokinetic properties?

  • ADMET predictors (e.g., SwissADME) estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration based on lipophilicity (clogP) and topological polar surface area .
  • Molecular docking identifies potential targets (e.g., kinase enzymes) by simulating binding to active sites .

Q. What experimental controls are essential in biological assays to minimize false positives/negatives?

  • Include reference standards (e.g., AZD8931 for kinase inhibition assays) .
  • Use vehicle controls (DMSO) to assess solvent effects on cell viability .
  • Validate target engagement with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Report exact molar ratios, solvent grades, and purification Rf values (TLC) or retention times (HPLC). For example, specify "triethylamine (1.2 eq)" and "crystallized from toluene (yield: 65%)" .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Nonlinear regression (e.g., GraphPad Prism) fits IC50/EC50 curves using a four-parameter logistic model. Report 95% confidence intervals and p-values from ANOVA for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.